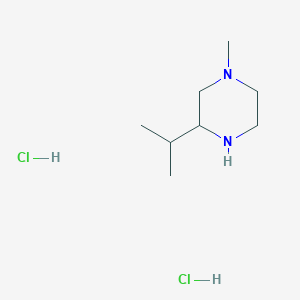![molecular formula C16H8N2O4 B11751445 1',2'-dihydro-1H,3H,3'H-[2,4'-biisoindole]-1,1',3,3'-tetrone](/img/structure/B11751445.png)
1',2'-dihydro-1H,3H,3'H-[2,4'-biisoindole]-1,1',3,3'-tetrone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1’,2’-dihydro-1H,3H,3’H-[2,4’-biisoindole]-1,1’,3,3’-tetrone is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure composed of at least one atom other than carbon. The specific structure of 1’,2’-dihydro-1H,3H,3’H-[2,4’-biisoindole]-1,1’,3,3’-tetrone includes two fused isoindole rings, making it a unique and interesting molecule for various scientific studies.
准备方法
The synthesis of 1’,2’-dihydro-1H,3H,3’H-[2,4’-biisoindole]-1,1’,3,3’-tetrone can be achieved through several synthetic routes. One common method involves the reaction of phthalic anhydride with an appropriate amine under controlled conditions. This reaction typically requires a catalyst and is carried out in an organic solvent such as toluene. The reaction mixture is heated to reflux, and the product is isolated through crystallization or chromatography.
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反应分析
1’,2’-dihydro-1H,3H,3’H-[2,4’-biisoindole]-1,1’,3,3’-tetrone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically leads to the formation of quinone derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction results in the formation of dihydro derivatives.
Substitution: The compound can undergo substitution reactions with various electrophiles or nucleophiles. Common reagents used in these reactions include halogens, alkyl halides, and organometallic compounds. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1’,2’-dihydro-1H,3H,3’H-[2,4’-biisoindole]-1,1’,3,3’-tetrone has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its ability to interact with biological targets.
Medicine: The compound is being investigated for its potential therapeutic applications. Preliminary studies suggest that it may have anti-inflammatory and anticancer properties.
Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.
作用机制
The mechanism of action of 1’,2’-dihydro-1H,3H,3’H-[2,4’-biisoindole]-1,1’,3,3’-tetrone involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
相似化合物的比较
1’,2’-dihydro-1H,3H,3’H-[2,4’-biisoindole]-1,1’,3,3’-tetrone can be compared with other similar compounds, such as indoles and isoindoles. While these compounds share some structural similarities, 1’,2’-dihydro-1H,3H,3’H-[2,4’-biisoindole]-1,1’,3,3’-tetrone is unique due to its fused ring structure and specific functional groups. This uniqueness contributes to its distinct chemical and biological properties.
Similar compounds include:
- Indole
- Isoindole
- Quinoline
- Isoquinoline
These compounds are also widely studied for their various applications in chemistry, biology, and medicine. the specific properties and applications of 1’,2’-dihydro-1H,3H,3’H-[2,4’-biisoindole]-1,1’,3,3’-tetrone set it apart from these related molecules.
属性
分子式 |
C16H8N2O4 |
|---|---|
分子量 |
292.24 g/mol |
IUPAC 名称 |
2-(1,3-dioxoisoindol-4-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C16H8N2O4/c19-13-10-6-3-7-11(12(10)14(20)17-13)18-15(21)8-4-1-2-5-9(8)16(18)22/h1-7H,(H,17,19,20) |
InChI 键 |
BUYBVDSIWQRTTG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC4=C3C(=O)NC4=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11751366.png)
![11b-methyl-1H,2H,3H,4H,6H,7H,11bH-pyrido[2,1-a]isoquinolin-2-ol](/img/structure/B11751370.png)
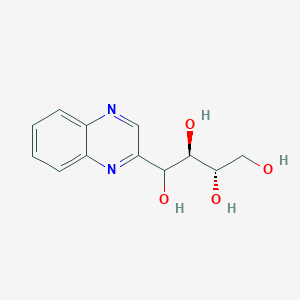


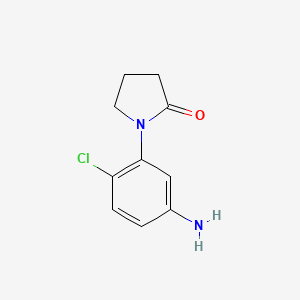
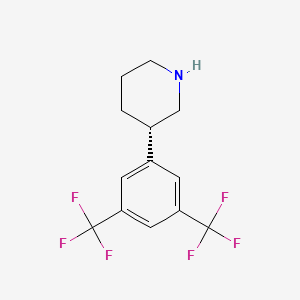
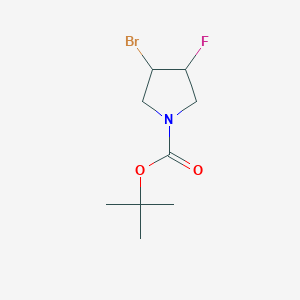
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11751425.png)
![(1S,3aS,3bR,7S,9aR,9bS,11aS)-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,5H,5aH,6H,7H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7-diol](/img/structure/B11751427.png)
![1-(difluoromethyl)-3-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11751438.png)
![[(1S)-hexahydro-1H-pyrrolizin-1-yl]methanol](/img/structure/B11751439.png)
![[3-(Difluoromethyl)pyridin-2-yl]methanamine](/img/structure/B11751443.png)
